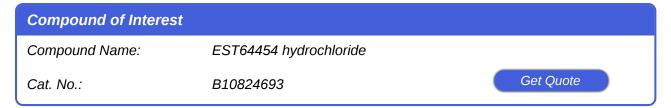


In-Depth Technical Guide: Physicochemical Properties of EST64454 Hydrochloride

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **EST64454 hydrochloride**, a selective sigma-1 (σ 1) receptor antagonist under investigation for pain management. The information presented is intended to support research and development activities by providing key data on its solubility, permeability, and other essential characteristics.

Core Physicochemical Properties

EST64454 hydrochloride is a white to light yellow solid. Its identification and fundamental molecular properties are summarized below.



Property	Value	Source
Chemical Name	1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone hydrochloride	N/A
Molecular Formula	C18H23ClF2N4O2	MedChemExpress
Molecular Weight	400.85 g/mol	MedChemExpress
CAS Number	1950569-11-5	MedChemExpress
Appearance	Solid, White to light yellow	MedChemExpress
Purity	98.36%	MedChemExpress

Solubility Profile

EST64454 hydrochloride is characterized by its outstanding aqueous solubility.[1][2][3][4][5] While specific quantitative values at various pH levels are not publicly available, its high solubility is a key attribute highlighted in the primary literature. This property, combined with its high permeability, is the basis for its classification as a Biopharmaceutics Classification System (BCS) Class I compound.[1][2][3][4][5]

For practical laboratory use, the following solubility information has been reported:



Solvent	Concentration	Remarks	Source
DMSO	100 mg/mL (249.47 mM)	Ultrasonic assistance may be required.	MedChemExpress
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (6.24 mM)	Clear solution.	MedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.24 mM)	Clear solution.	MedChemExpress
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.24 mM)	Clear solution.	MedChemExpress

Permeability

EST64454 hydrochloride demonstrates high permeability in Caco-2 cell assays, a standard in vitro model of human intestinal absorption.[1][2][3][4][5] Although a specific apparent permeability coefficient (Papp) value has not been published, its high permeability is a contributing factor to its BCS Class I classification.[1][2][3][4][5] Compounds with high permeability are generally well-absorbed in humans.

Other Physicochemical Parameters

Specific experimental data for the melting point and pKa of **EST64454 hydrochloride** are not available in the public domain.

Biological Activity

Parameter	Value	Target
Ki	22 nM	Sigma-1 Receptor

Stability and Storage

For long-term storage, it is recommended to store **EST64454 hydrochloride** at 4°C in a sealed container, away from moisture. In solvent, stock solutions can be stored at -80°C for up to 6



months or at -20°C for up to 1 month.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and verification of the physicochemical properties of **EST64454 hydrochloride**.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility assessment based on the shake-flask method, which is a standard procedure for determining thermodynamic solubility.

- Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
- Sample Preparation: Add an excess amount of **EST64454 hydrochloride** to a known volume of each buffer in separate vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the chosen filtration method does not adsorb the compound.
- Quantification: Analyze the concentration of EST64454 hydrochloride in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Caco-2 Permeability Assay

This protocol describes the general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell line.



- Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer
 by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER
 values above a predetermined threshold should be used.
- Preparation of Dosing Solution: Prepare a solution of EST64454 hydrochloride in a suitable transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a known concentration.
- Permeability Measurement (Apical to Basolateral):
 - Add the dosing solution to the apical (donor) side of the Transwell® insert.
 - Add fresh transport buffer to the basolateral (receiver) side.
 - Incubate at 37°C with gentle shaking.
 - At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
- Permeability Measurement (Basolateral to Apical for efflux assessment):
 - Add the dosing solution to the basolateral (donor) side.
 - Add fresh transport buffer to the apical (receiver) side.
 - Follow the same incubation and sampling procedure as for the apical to basolateral measurement.
- Quantification: Analyze the concentration of EST64454 hydrochloride in the samples from the donor and receiver compartments using a sensitive analytical method like LC-MS/MS.
- Calculation of Apparent Permeability Coefficient (Papp):
 - The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

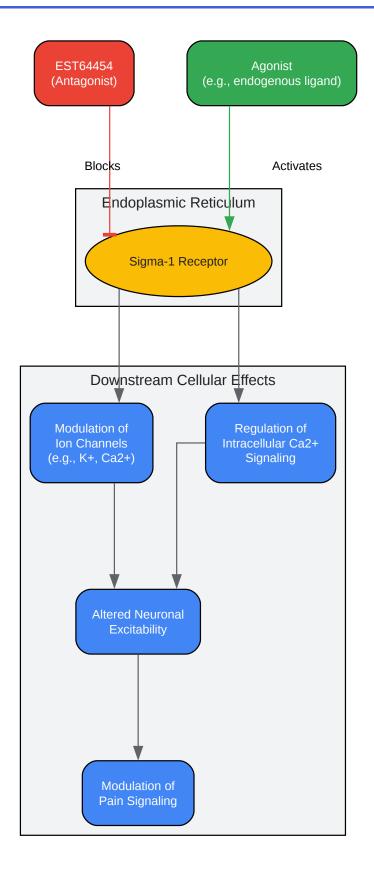


- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the filter membrane.
- C₀ is the initial concentration of the drug in the donor compartment.

Visualizations Sigma-1 Receptor Antagonist Mechanism of Action

The following diagram illustrates the general signaling pathway of the sigma-1 receptor and the inhibitory effect of an antagonist like EST64454. Under normal conditions, sigma-1 receptor agonists can lead to the modulation of various downstream effectors. EST64454, as an antagonist, blocks these effects.





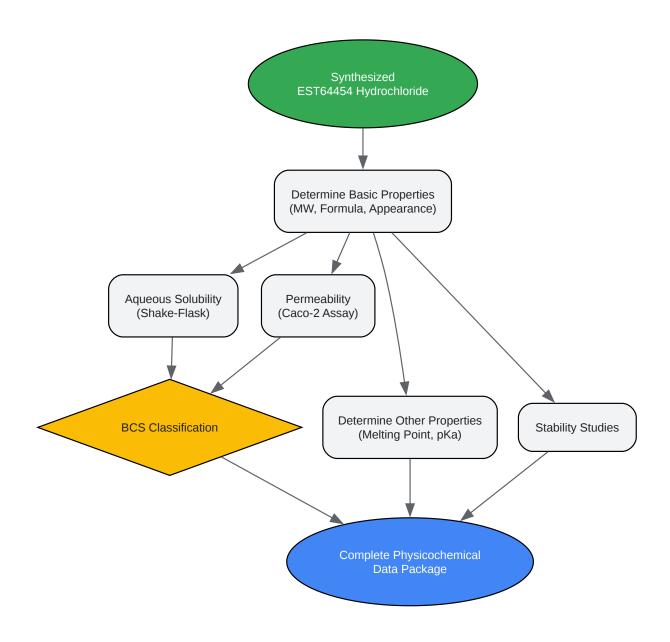
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Caption: Mechanism of action of EST64454 as a sigma-1 receptor antagonist.



Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like **EST64454 hydrochloride** is depicted below.



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Caption: Workflow for physicochemical characterization of EST64454 HCl.



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